1-(3-Bromo-piperidin-1-yl)-ethanone
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Overview
Description
1-(3-Bromo-piperidin-1-yl)-ethanone is a chemical compound that features a piperidine ring substituted with a bromo group at the third position and an ethanone group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-piperidin-1-yl)-ethanone typically involves the bromination of piperidine derivatives. One common method includes the reaction of piperidine with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromo group at the desired position. The ethanone group can be introduced through subsequent reactions involving acylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acylation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to ensure efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-piperidin-1-yl)-ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid, depending on the reagents and conditions used.
Addition Reactions: The compound can participate in addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
1-(3-Bromo-piperidin-1-yl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-piperidin-1-yl)-acetic acid
- 1-(3-Bromo-piperidin-1-yl)-propan-1-one
Uniqueness
1-(3-Bromo-piperidin-1-yl)-ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its combination of a bromo group and an ethanone group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(3-bromopiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEFMBFCUAGCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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